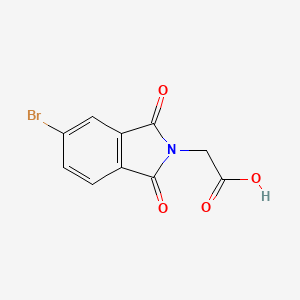

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, acetal-protected derivatives of similar compounds have been synthesized through allylation, protection of carbonyl groups, and oxidation processes. These derivatives are then transformed through reactions with amines and acid-catalyzed cyclization into various hexahydroindoles, showing the intricate steps involved in synthesizing such complex molecules (Juma et al., 2009).

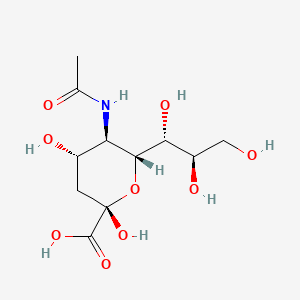

Molecular Structure Analysis

The molecular structure of compounds similar to "(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetic acid" is determined through various spectroscopic and crystallographic techniques. For example, the structure of related compounds has been elucidated using 1H NMR, 13C NMR, IR, MS, and specific rotation measurements, providing detailed insights into the molecular configuration and conformation of these molecules (Xiong Jing, 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves reactions with amines, acid-catalyzed cyclizations, and transformations into novel structures under specific conditions, demonstrating the reactive nature and versatility of these molecules in chemical syntheses (Juma et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be characterized using various analytical techniques. The crystal structures of related compounds, for instance, have been determined, revealing one-dimensional hydrogen-bonded chain structures and providing insights into the intermolecular interactions and stability of these molecules (Smith & Lynch, 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical reagents, and stability under various conditions, are crucial for understanding the behavior of these compounds in different environments. The reactivity of related compounds with hydroxylamine and the influence of reaction conditions on product formation have been studied, highlighting the importance of reaction conditions in determining the chemical properties of these molecules (Sobenina et al., 2014).

Scientific Research Applications

DNA Hybridization Electrochemical Sensor

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetic acid has been utilized in the development of an electrochemical hybridization sensor. A study reported the use of a conducting polymer derived from this compound for DNA hybridization detection. The polymer demonstrated sensitivity to oligonucleotide hybridization, showing different electrochemical signals for single and double-stranded DNA states (Cha et al., 2003).

Molecular Interaction Studies

This compound was also the subject of ultrasonic studies to understand molecular interactions in mixtures. Research was conducted using it in various concentrations and temperatures in both polar and non-polar solvents, revealing insights into its behavior and properties (Tekade et al., 2018).

Crystal Structure Analysis

Another study focused on the crystal structures of this compound and its complexes with cobalt and nickel. The research compared these structures with similar compounds, providing valuable information on their crystalline properties (Karmakar & Baruah, 2008).

Synthesis of Hexahydroindoles

This compound is also important in the synthesis of hexahydroindoles, which are significant intermediates for various alkaloid syntheses. Research has detailed processes for preparing derivatives of this compound and transforming them into hexahydroindoles (Juma et al., 2009).

Supramolecular Chemistry

Research into the reaction of this compound with triphenyltin(IV) hydroxide has led to the synthesis of complexes characterized by intermolecular hydrogen bonds. These findings contribute to the understanding of supramolecular structures in chemistry (Liu et al., 2011).

Environmental-Friendly Drug Synthesis

In the field of green chemistry, this compound has been used in the environmentally friendly synthesis of potential analgesic and antipyretic compounds. This showcases its utility in developing pharmaceuticals with reduced environmental impact (Reddy et al., 2014).

Structure-Based Drug Design

This compound has also been part of structure-based drug design efforts, leading to the identification of new LPA3 antagonists. Such research is crucial in developing targeted therapies for various diseases (Fells et al., 2009).

Safety And Hazards

This compound is not intended for human or veterinary use1. It’s important to handle all research chemicals with appropriate safety precautions.

Future Directions

The future directions or potential applications for this compound are not provided in the search results. This could be due to the compound being relatively new or not widely studied yet.

Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.

properties

IUPAC Name |

2-(5-bromo-1,3-dioxoisoindol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUKVUYSOJWGSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966790 |

Source

|

| Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid | |

CAS RN |

5238-66-4 |

Source

|

| Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)